molecular formula C17H17ClN2O2 B349937 2-(4-chlorophenyl)-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}acetamide CAS No. 1060314-22-8

2-(4-chlorophenyl)-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}acetamide

Cat. No.: B349937
CAS No.: 1060314-22-8
M. Wt: 316.8g/mol
InChI Key: IQSXNLXJMILVRQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}acetamide is a synthetic acetamide derivative characterized by a 4-chlorophenyl group attached to the acetamide backbone and a 4-substituted phenyl ring bearing a methylamino-oxoethyl moiety. Acetamide derivatives are widely studied for their bioactivity, including roles as enzyme inhibitors, receptor ligands, and pharmacokinetic modulators .

Properties

IUPAC Name

2-[4-[[2-(4-chlorophenyl)acetyl]amino]phenyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-19-16(21)10-13-4-8-15(9-5-13)20-17(22)11-12-2-6-14(18)7-3-12/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSXNLXJMILVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation and Condensation Strategy

The synthesis typically involves two key steps: acylation of an aniline derivative and condensation with a methylamino-oxoethyl intermediate .

Step 1: Acylation of 4-Chloroaniline
4-Chloroaniline reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form 2-chloro-N-(4-chlorophenyl)acetamide . This intermediate serves as the backbone for further functionalization.

Step 2: Condensation with Methylamino-Oxoethyl Group
The chloroacetamide intermediate undergoes nucleophilic substitution with a methylamino-oxoethylamine derivative. For example:

  • Reagents : Methylamino-oxoethylamine (e.g., 2-(methylamino)acetamide)

  • Conditions : Polar aprotic solvents (e.g., DMF, DMSO) with bases like potassium carbonate or pyridine at 80–120°C.

Alternative Synthetic Routes

Claisen-Schmidt Condensation

A variation involves the Claisen-Schmidt reaction between a formyl-substituted acetamide and a methylamino compound. This method is employed in thiazolidinedione derivatives but can be adapted.

Key Steps :

  • Formylation : 4-Chloroaniline is acylated with chloroacetyl chloride to form 2-(4-chlorophenyl)acetamide.

  • Condensation : Reaction with a methylamino-oxoethylamine under basic conditions (e.g., sodium acetate in glacial acetic acid).

Critical Reaction Parameters

Solvents and Bases

ParameterOptimal ConditionsSource
Solvent Toluene, dichloromethane, DMF
Base Triethylamine, pyridine, potassium carbonate
Temperature 80–120°C (condensation); -15°C to 55°C (acylation)

Yield Optimization

  • Acylation Step : Yields typically range from 70–85% in toluene with triethylamine.

  • Condensation Step : Yields improve to 75–90% using DMF and potassium carbonate.

Purification and Characterization

Workup and Isolation

  • Neutralization : Excess acid/base is neutralized with NaHCO₃ or HCl.

  • Extraction : Organic layers (e.g., ether, dichloromethane) are separated and dried.

  • Recrystallization : Ethanol or ethanol/benzene mixtures are used to isolate pure product.

Spectral Data

TechniqueKey ObservationsSource
IR (KBr) 1753 cm⁻¹ (-CO), 1714 cm⁻¹ (C=O), 1649 cm⁻¹ (C=C)
¹H NMR (CDCl₃) 4.8 ppm (s, 2H, -CH₂), 6.8–7.8 ppm (m, 8H, Ar)
Mass Spectrometry m/z 290.54 [M⁺] (C₁₅H₁₂ClNO₃)

Challenges and Innovations

Stereochemical Control

For enantiomerically pure derivatives, chiral resolution or asymmetric synthesis may be required. Patented methods describe cyclization with chiral amines (e.g., (R)-4-[(4-chlorophenyl)phenylmethyl]amine) to achieve stereochemical purity.

Scalability

Industrial processes employ batch reactors with precise temperature control (120–130°C) and solvents like ethanol or toluene for cost efficiency.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Acylation-Condensation High yield, straightforward stepsRequires multiple purification steps
Claisen-Schmidt One-pot synthesis feasibleLimited to formyl-substituted intermediates
Chiral Resolution Enantiopure productLow yield, complex catalysts

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group and forming secondary alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate are employed under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticonvulsant properties. The presence of the chlorophenyl group is crucial for enhancing the anticonvulsant activity observed in various animal models. For instance, studies have shown that modifications to the phenyl ring can lead to compounds with improved efficacy against seizures induced by chemical agents such as pentylenetetrazole (PTZ) and maximal electroshock (MES) .

Antitumor Activity

The compound's structural characteristics suggest potential antitumor applications. Recent studies have demonstrated that derivatives of similar compounds can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, primarily attributed to the interaction of the compound with cellular signaling pathways .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of compounds related to 2-(4-chlorophenyl)-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}acetamide have shown promising results against various bacterial strains. The presence of electron-withdrawing groups like chlorine enhances the compound's ability to disrupt bacterial cell membranes, thus exhibiting bactericidal effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the therapeutic potential of this compound. Key findings include:

  • Chlorine Substitution : The introduction of chlorine at the para position on the phenyl ring significantly increases biological activity.
  • Methylamino Group : This moiety plays a pivotal role in enhancing solubility and bioavailability, which are critical for effective drug design.

Case Study 1: Anticonvulsant Efficacy

A study involving a series of synthesized analogs demonstrated that modifications to the acetamide group led to enhanced anticonvulsant properties in rodent models. The most effective analogs showed a median effective dose (ED50) significantly lower than standard treatments .

Case Study 2: Antitumor Screening

In vitro assays against MCF-7 breast cancer cells revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, indicating potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 4-Chlorophenyl; 4-[2-(methylamino)-2-oxoethyl]phenyl C₁₇H₁₆ClN₂O₂ 324.78 g/mol Methylamino-oxoethyl side chain enhances potential hydrogen bonding. N/A
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 3,4-Dichlorophenyl; pyrazolyl group C₁₉H₁₇Cl₂N₃O₂ 398.26 g/mol Dichloro substitution and rigid pyrazolyl ring influence crystallinity and hydrogen-bonding networks .
2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide 4-Methoxyphenyl; allylacetamido; 4-chlorobenzyl C₂₁H₂₃ClN₂O₃ 386.87 g/mol Methoxy and chlorobenzyl groups enhance lipophilicity; allyl chain may improve metabolic stability .
2-(4-Chlorophenyl)-N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}acetamide 4-Chlorophenyl; piperazinyl-furoyl C₁₉H₂₀ClN₃O₄ 389.83 g/mol Piperazine-furoyl moiety likely enhances P-glycoprotein (P-gp) inhibition, as seen in similar compounds .

Pharmacokinetic and Bioactivity Insights

  • Piperazine Derivatives: Compound 4 (N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide) increased paclitaxel (PTX) bioavailability by 56–106.6% via P-gp inhibition . While the target compound lacks a piperazine group, its methylamino-oxoethyl side chain may similarly modulate membrane permeability or efflux pump interactions.
  • Chlorophenyl Substituents : Dichlorophenyl analogs (e.g., in ) exhibit planar amide groups and variable dihedral angles (44.5–77.5°), affecting solubility and crystallinity . The 4-chlorophenyl group in the target compound may confer similar steric and electronic properties.

Key Research Findings and Implications

Bioavailability Potential: Piperazine-containing analogs demonstrate significant P-gp inhibition . While the target compound lacks this moiety, its side chain’s hydrogen-bonding capacity (amide and methylamino groups) could improve absorption or reduce efflux.

Metabolic Stability: Allyl and methoxy groups in analogs (e.g., ) suggest strategies to optimize metabolic stability . The target compound’s methylamino group may undergo N-demethylation, necessitating further metabolic studies.

Biological Activity

The compound 2-(4-chlorophenyl)-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H19ClN2O\text{C}_{17}\text{H}_{19}\text{Cl}\text{N}_{2}\text{O}

This structure includes a 4-chlorophenyl group and a methylamino substituent, which are critical for its biological activity.

Research indicates that the compound exhibits multiple mechanisms of action:

  • Antitumor Activity : The compound has shown potential as an antitumor agent, with studies indicating its ability to inhibit cell proliferation in various cancer cell lines. The presence of electron-donating groups enhances its cytotoxic effects by increasing the compound's reactivity with cellular targets .
  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses significant antibacterial and antifungal activities. The structure-activity relationship (SAR) analyses have shown that modifications on the phenyl rings influence its antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
  • Inhibition of Osteoclastogenesis : Similar compounds have demonstrated the ability to inhibit osteoclast formation, potentially offering therapeutic benefits for conditions like osteoporosis .

Efficacy Data

The following table summarizes the biological activity data from various studies:

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntitumorA-431 (human epidermoid carcinoma)< 10
AntibacterialStaphylococcus aureus5.64
AntifungalCandida albicans16.69
OsteoclastogenesisBone marrow-derived macrophagesNot specified

Case Studies

  • Antitumor Studies : In vitro studies demonstrated that the compound inhibited the proliferation of A-431 cells with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin. Molecular dynamics simulations indicated that the compound interacts primarily through hydrophobic contacts with target proteins involved in cell cycle regulation .
  • Antimicrobial Activity : A series of derivatives based on this compound were tested against various bacterial strains, showing promising results comparable to existing antibiotics. The presence of specific functional groups was crucial in enhancing their antimicrobial efficacy .
  • Bone Resorption Inhibition : In vivo studies using ovariectomized rats revealed that similar compounds effectively prevented bone loss by inhibiting osteoclast maturation and activity, suggesting potential applications in treating osteolytic disorders .

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